molecular formula C11H9F2NO2 B13719024 Cyano-(2,3-difluoro-phenyl)-acetic acid ethyl ester

Cyano-(2,3-difluoro-phenyl)-acetic acid ethyl ester

Cat. No.: B13719024
M. Wt: 225.19 g/mol
InChI Key: QIQFLMIKHCTQET-UHFFFAOYSA-N
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Description

Cyano-(2,3-difluoro-phenyl)-acetic acid ethyl ester is an organic compound that belongs to the class of cyanoacetic acid derivatives. This compound is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a phenyl ring, along with an ethyl ester functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyano-(2,3-difluoro-phenyl)-acetic acid ethyl ester typically involves the reaction of 2,3-difluorobenzyl cyanide with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyano-(2,3-difluoro-phenyl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2,3-difluorophenylacetic acid.

    Reduction: Formation of cyano-(2,3-difluoro-phenyl)-ethylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyano-(2,3-difluoro-phenyl)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyano-(2,3-difluoro-phenyl)-acetic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano group and fluorine atoms can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorophenylacetic acid: Similar structure but lacks the cyano and ester groups.

    Phenylboronic acid: Contains a phenyl ring but with boronic acid functionality instead of cyano and ester groups.

    3-Fluorophenylboronic acid: Similar to phenylboronic acid but with a fluorine atom on the phenyl ring.

Uniqueness

Cyano-(2,3-difluoro-phenyl)-acetic acid ethyl ester is unique due to the combination of cyano, fluorine, and ester functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

ethyl 2-cyano-2-(2,3-difluorophenyl)acetate

InChI

InChI=1S/C11H9F2NO2/c1-2-16-11(15)8(6-14)7-4-3-5-9(12)10(7)13/h3-5,8H,2H2,1H3

InChI Key

QIQFLMIKHCTQET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C(=CC=C1)F)F

Origin of Product

United States

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